

Technical Guide: 3-Hydroxyglutaric acid-d5

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Compound of Interest

Compound Name: 3-Hydroxyglutaric acid-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxyglutaric acid-d5**, a deuterated stable isotope of 3-Hydroxyglutaric acid. This document covers its chemical and physical properties, its primary application as an internal standard in analytical biochemistry, detailed experimental protocols for its use, and its relevance in the context of the metabolic disorder Glutaric Aciduria Type I.

Core Data Presentation

3-Hydroxyglutaric acid-d5 is a critical tool for the accurate quantification of its unlabeled counterpart in biological matrices.^[1] Its physical and chemical properties are summarized below.

Property	Value	References
CAS Number	1219805-72-7	[2][3][4]
Molecular Formula	C ₅ H ₃ D ₅ O ₅	[2][3]
Molecular Weight	153.14 g/mol	[3][5]
Synonyms	3-Hydroxy-pentanedioic Acid-d ₅ , 3-hydroxypentanedioic-2,2,3,4,4-d ₅ acid	[2]
Appearance	White to off-white solid	[5][6]
Purity (HPLC)	≥98% (typical)	[5][6]
Isotopic Enrichment	Typically ≥99%	[5]

Role in Metabolic Research and Diagnostics

3-Hydroxyglutaric acid is a dicarboxylic acid that serves as a crucial biomarker for the inherited metabolic disorder Glutaric Aciduria Type I (GA I).[7][8][9] This disease is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[8][9] The enzymatic block leads to the accumulation of upstream metabolites, including glutaric acid and 3-hydroxyglutaric acid (3-HGA), which are neurotoxic and can cause significant brain damage.[9]

Due to the critical need for accurate monitoring of 3-HGA levels in patients for diagnosis and management of GA I, stable isotope dilution analysis using **3-Hydroxyglutaric acid-d₅** as an internal standard is the gold standard method.[1][10][11] This approach allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1]

Experimental Protocols

The primary application of **3-Hydroxyglutaric acid-d₅** is as an internal standard in mass spectrometry-based assays. Below are generalized protocols for the quantification of 3-hydroxyglutaric acid in biological samples such as urine and plasma.

Protocol 1: Quantification of 3-Hydroxyglutaric Acid in Urine/Plasma by LC-MS/MS

This method is frequently used for the diagnosis and monitoring of Glutaric Aciduria Type I.[11]
[12]

1. Sample Preparation:

- To a known volume of urine or plasma (e.g., 100 μ L), add a precise amount of **3-Hydroxyglutaric acid-d5** internal standard solution.
- Precipitate proteins by adding a solvent like acetonitrile.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.

2. Derivatization (Butylation):

- Dry the supernatant under a stream of nitrogen.
- Reconstitute the residue in 3 M HCl in 1-butanol.
- Heat the mixture (e.g., at 65°C for 20 minutes) to form butyl-ester derivatives of the organic acids.[11] This step enhances chromatographic separation and ionization efficiency.
- Dry the derivatized sample again under nitrogen.

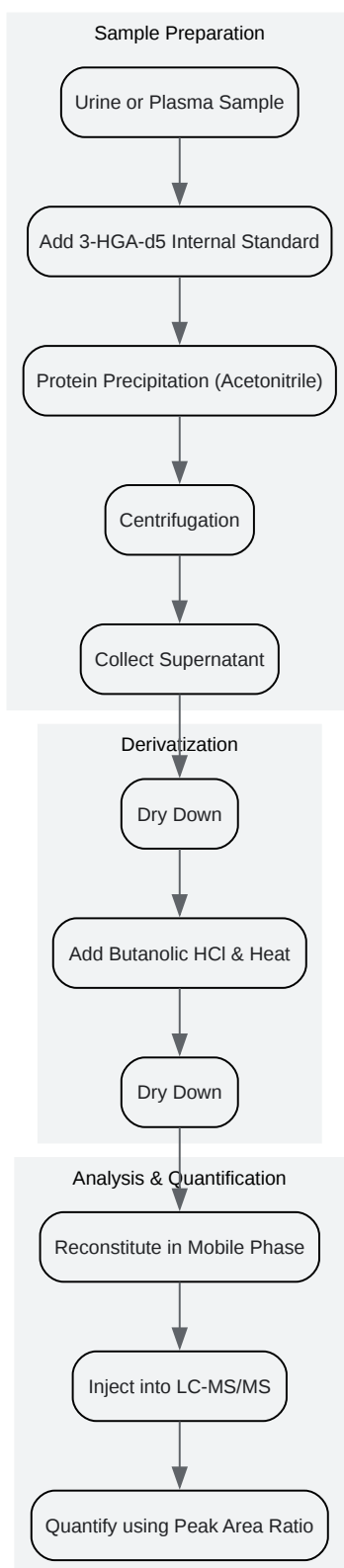
3. Analysis:

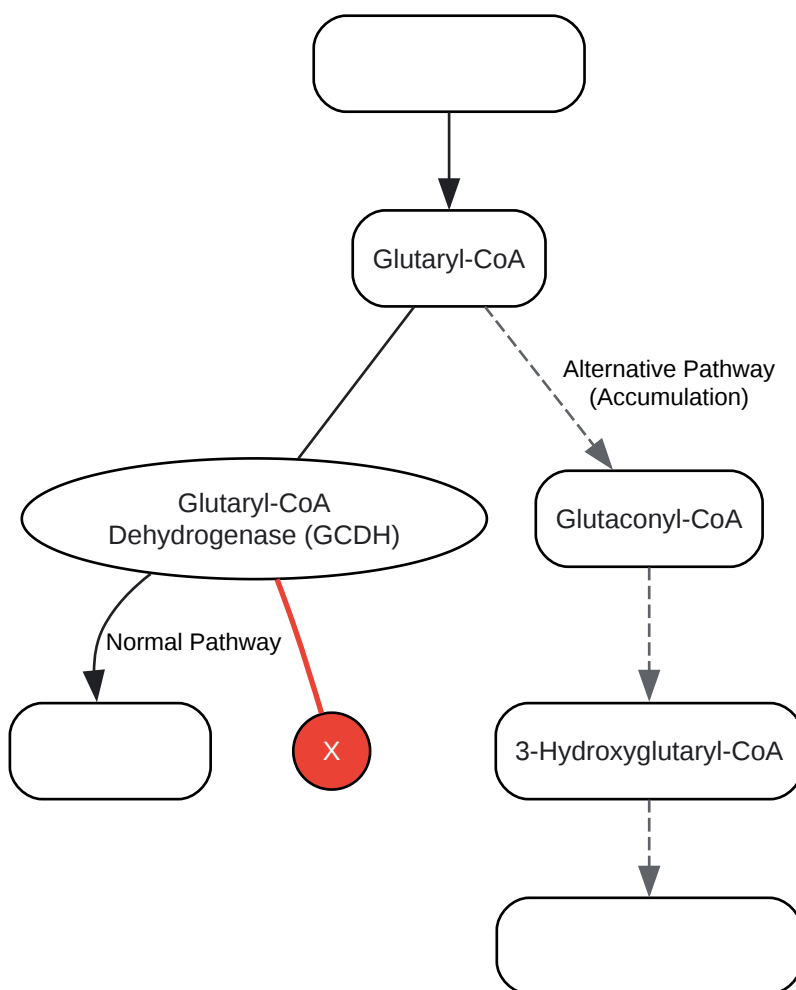
- Reconstitute the final dried residue in a mobile phase-compatible solution (e.g., 50% methanol/water).
- Inject an aliquot into the LC-MS/MS system.
- Chromatography: Separate the analytes using a C8 or C18 reversed-phase column.[11]
- Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native 3-HGA and the 3-HGA-d5 internal standard.

4. Quantification:

- Calculate the concentration of 3-HGA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HGA and a fixed concentration of the internal standard.

Logical Workflow for LC-MS/MS Quantification





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